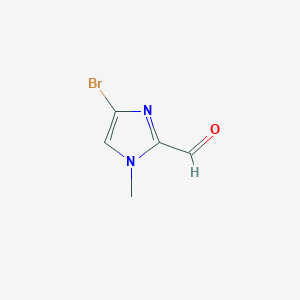

4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde

Descripción general

Descripción

The compound "4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde" is a derivative of imidazole, which is a five-membered planar heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are of significant interest due to their presence in many biologically active molecules and their utility as building blocks in medicinal chemistry .

Synthesis Analysis

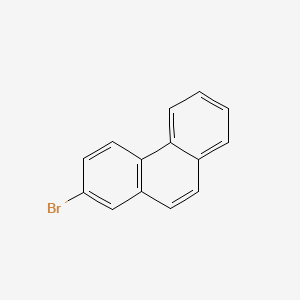

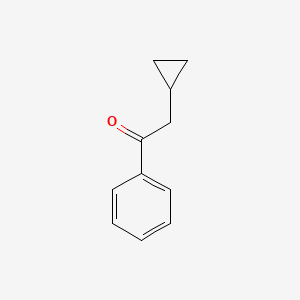

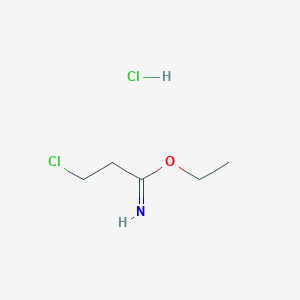

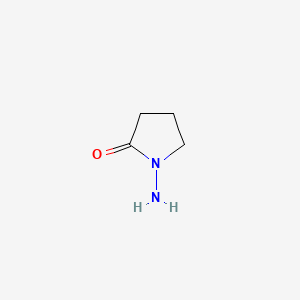

The synthesis of imidazole derivatives can be achieved through various methods. One approach is a one-pot, four-component synthesis that involves heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions to yield functionalized imidazoles . Another method includes the reaction of tert-butoxycarbonylguanidine with 3-bromo-1,1-dimethoxypropan-2-one, which is useful for synthesizing 2-amino-1H-imidazol-4-carbaldehyde derivatives . Additionally, the use of Bronsted acidic ionic liquids as catalysts has been reported to facilitate the synthesis of trisubstituted imidazoles .

Molecular Structure Analysis

The molecular structure of "4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde" would consist of a 1H-imidazole core with a methyl group at the N-1 position and a carbaldehyde group at the C-2 position, along with a bromine atom substituted at the C-4 position. This structure is related to the compounds synthesized in the studies, which involve various substitutions on the imidazole ring to yield different derivatives .

Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. For instance, the title compound in one study reacts with dinucleophiles to give heteroanellated methanoannulenes . In another study, the cyclization of quaternary salts derived from 2-aminobenzimidazolium halides into imidazo[1,2-a]benzimidazole derivatives is explored . These reactions demonstrate the reactivity of imidazole derivatives and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives like "4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde" would be influenced by the substituents on the imidazole ring. The presence of a bromine atom and a carbaldehyde group would affect the compound's polarity, reactivity, and potential to participate in further chemical transformations. The bromine atom, in particular, could make the compound amenable to nucleophilic substitution reactions . The carbaldehyde group could be involved in condensation reactions or serve as a precursor for other imidazolium derivatives .

Aplicaciones Científicas De Investigación

Novel Synthesis of Alkaloids

- Synthesis of 2-Aminoimidazole Alkaloids : A novel synthesis method for 2-amino-1H-imidazol-4-carbaldehyde derivatives involves the reaction of tert-butoxycarbonylguanidine with 3-bromo-1,1-dimethoxypropan-2-one. This method proved useful for synthesizing 2-aminoimidazole alkaloids like oroidin, hymenidin, dispacamide, and ageladine A (Ando & Terashima, 2010).

Synthesis and Characterization of Derivatives

- Building Blocks in Medical Chemistry : 5-Imidazole-carbaldehydes, including derivatives of 4-methyl-1H-imidazole-5-carbaldehyde, serve as building blocks in medical chemistry. They have been used to synthesize benzoxazole, benzothiazole, and benzoimidazole derivatives, which might exhibit biological activities (Orhan et al., 2019).

Chemical Synthesis Processes

- Transmetallations of Imidazole Derivatives : The transmetallation of 4-bromoimidazol-5-yllithium derivatives has been studied, leading to the synthesis of imidazole carbaldehydes. This process involves different transmetallation methods to prevent or inhibit certain chemical reactions (Iddon et al., 1995).

Coordination Chemistry

- Silver-Imidazolecarbaldehyde Oxime Complexes : Structural and computational analysis of silver imidazolecarbaldehyde oxime complexes has been conducted. This research provides insights into the intra- and intermolecular interactions and the coordination mode of these complexes, contributing to the understanding of coordination chemistry (Ofori et al., 2016).

Synthesis of Imidazole Derivatives

- Synthesis of pH-Sensitive Spin Probes : The synthesis of pH-sensitive spin probes involves the conversion of 4,4-dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides into stable nitroxides. This chemical synthesis process contributes to the development of advanced materials for various applications (Kirilyuk et al., 2003).

Safety and Hazards

Mecanismo De Acción

Target of Action

4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde is a derivative of imidazole . Imidazole derivatives are known to interact with a variety of targets, including enzymes, receptors, and other proteins . .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor function .

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of biochemical pathways due to their interactions with various targets .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of imidazole derivatives .

Propiedades

IUPAC Name |

4-bromo-1-methylimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-8-2-4(6)7-5(8)3-9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEVNYPMPMIJPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79326-91-3 | |

| Record name | 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B1281486.png)

![2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1281487.png)

![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde](/img/structure/B1281492.png)

![3-Methylisothiazolo[5,4-b]pyridine](/img/structure/B1281500.png)